molecular formula C28H24N2O7 B11092142 2,2'-[oxybis(benzene-4,1-diylimino)]bis(3-acetyl-6-methyl-4H-pyran-4-one)

2,2'-[oxybis(benzene-4,1-diylimino)]bis(3-acetyl-6-methyl-4H-pyran-4-one)

Cat. No.: B11092142
M. Wt: 500.5 g/mol
InChI Key: WZHVVLGHWKDQQM-UHFFFAOYSA-N
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Description

3-ACETYL-2-(4-{4-[(3-ACETYL-6-METHYL-4-OXO-4H-PYRAN-2-YL)AMINO]PHENOXY}ANILINO)-6-METHYL-4H-PYRAN-4-ONE is a complex organic compound featuring multiple functional groups, including acetyl, pyran, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ACETYL-2-(4-{4-[(3-ACETYL-6-METHYL-4-OXO-4H-PYRAN-2-YL)AMINO]PHENOXY}ANILINO)-6-METHYL-4H-PYRAN-4-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetyl groups: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

    Coupling reactions: The phenoxy and anilino groups are introduced through nucleophilic substitution or coupling reactions using reagents like phenol derivatives and aniline derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-ACETYL-2-(4-{4-[(3-ACETYL-6-METHYL-4-OXO-4H-PYRAN-2-YL)AMINO]PHENOXY}ANILINO)-6-METHYL-4H-PYRAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce ketone groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the pyran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Phenol derivatives, aniline derivatives, halogenating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

3-ACETYL-2-(4-{4-[(3-ACETYL-6-METHYL-4-OXO-4H-PYRAN-2-YL)AMINO]PHENOXY}ANILINO)-6-METHYL-4H-PYRAN-4-ONE has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for drug development, particularly in targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for constructing diverse chemical entities.

    Material Science: The compound’s unique functional groups may impart desirable properties to materials, such as enhanced stability or specific reactivity, making it useful in developing advanced materials.

Mechanism of Action

The mechanism of action of 3-ACETYL-2-(4-{4-[(3-ACETYL-6-METHYL-4-OXO-4H-PYRAN-2-YL)AMINO]PHENOXY}ANILINO)-6-METHYL-4H-PYRAN-4-ONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one: Shares the pyran and acetyl groups but lacks the complex phenoxy and anilino substituents.

    Coumarin derivatives: Similar in having a pyran ring but differ in the specific functional groups and substitution patterns.

Uniqueness

The uniqueness of 3-ACETYL-2-(4-{4-[(3-ACETYL-6-METHYL-4-OXO-4H-PYRAN-2-YL)AMINO]PHENOXY}ANILINO)-6-METHYL-4H-PYRAN-4-ONE lies in its combination of multiple functional groups, which confer a distinct set of chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C28H24N2O7

Molecular Weight

500.5 g/mol

IUPAC Name

3-acetyl-2-[4-[4-[(3-acetyl-6-methyl-4-oxopyran-2-yl)amino]phenoxy]anilino]-6-methylpyran-4-one

InChI

InChI=1S/C28H24N2O7/c1-15-13-23(33)25(17(3)31)27(35-15)29-19-5-9-21(10-6-19)37-22-11-7-20(8-12-22)30-28-26(18(4)32)24(34)14-16(2)36-28/h5-14,29-30H,1-4H3

InChI Key

WZHVVLGHWKDQQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(O1)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC4=C(C(=O)C=C(O4)C)C(=O)C)C(=O)C

Origin of Product

United States

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